molecular formula C9H11ClN2O2 B11945895 2-amino-5-chloro-N-(2-hydroxyethyl)benzamide CAS No. 6725-11-7

2-amino-5-chloro-N-(2-hydroxyethyl)benzamide

Cat. No.: B11945895
CAS No.: 6725-11-7
M. Wt: 214.65 g/mol
InChI Key: SFFQXSXXIMVJCX-UHFFFAOYSA-N
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Description

2-amino-5-chloro-N-(2-hydroxyethyl)benzamide is an organic compound with the molecular formula C9H11ClN2O2 and a molecular weight of 214.65 g/mol . This compound is known for its unique chemical structure, which includes an amino group, a chloro substituent, and a hydroxyethyl group attached to a benzamide core. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-chloro-N-(2-hydroxyethyl)benzamide can be achieved through several methods. One common approach involves the reaction of 2-amino-5-chlorobenzoyl chloride with ethanolamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps such as purification through recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-chloro-N-(2-hydroxyethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-5-chloro-N-(2-hydroxyethyl)benzamide is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Employed in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-amino-5-chloro-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-5-chloro-N-(2-hydroxyethyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a hydroxyethyl group allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

6725-11-7

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

2-amino-5-chloro-N-(2-hydroxyethyl)benzamide

InChI

InChI=1S/C9H11ClN2O2/c10-6-1-2-8(11)7(5-6)9(14)12-3-4-13/h1-2,5,13H,3-4,11H2,(H,12,14)

InChI Key

SFFQXSXXIMVJCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NCCO)N

Origin of Product

United States

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